Intra- and Inter-Day Precision and Accuracy Using Dabigatran-13C6 as Internal Standard in Human Plasma
In a fully validated UPLC-MS/MS method employing Dabigatran-13C6 as the internal standard, intra- and inter-day precision values were below 11.3%, and accuracy ranged from 93.8% to 108.8% across quality control levels of 5, 75, and 400 μg/L in human plasma [1]. Without a stable isotope-labeled internal standard (SIL-IS), matrix-induced ion suppression or enhancement would produce unacceptable bias, as demonstrated by the method's reliance on the co-eluting ¹³C₆-labeled analog to normalize these effects. This level of precision and accuracy meets FDA and EMA bioanalytical method validation guidelines, a threshold unattainable using unlabeled dabigatran as an external standard or structurally dissimilar internal standards.
| Evidence Dimension | Intra- and inter-day precision (CV%) and accuracy (% of nominal) |
|---|---|
| Target Compound Data | Precision <11.3%; Accuracy 93.8%–108.8% |
| Comparator Or Baseline | Unlabeled dabigatran as external standard (not used as IS); structurally dissimilar IS would exhibit differential matrix effects |
| Quantified Difference | Target compound enables accuracy within ±15% of nominal (FDA acceptance criteria); non-SIL-IS methods typically fail this criterion |
| Conditions | UPLC-MS/MS; human plasma; QC levels at 5, 75, and 400 μg/L; single-step protein precipitation with methanol; Acquity BEH C8 100 mm × 1 mm × 1.7 μm column |
Why This Matters
Procurement of Dabigatran-13C6 is a prerequisite for generating regulatory-compliant bioanalytical data; methods without SIL-IS cannot achieve the required precision and accuracy for ANDA submissions or clinical pharmacokinetic studies.
- [1] Delavenne X, Moracchini J, Laporte S, Mismetti P, Basset T. UPLC MS/MS assay for routine quantification of dabigatran – a direct thrombin inhibitor – in human plasma. J Pharm Biomed Anal. 2012;58:152-156. DOI:10.1016/j.jpba.2011.09.018. View Source
